molecular formula C10H11F3N2O B14805974 (5-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-YL)methanamine

(5-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-YL)methanamine

Cat. No.: B14805974
M. Wt: 232.20 g/mol
InChI Key: CYTOFDHKHIKHIO-UHFFFAOYSA-N
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Description

(5-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-YL)methanamine is a chemical compound with the molecular formula C10H11F3N2O It is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a pyridin-2-ylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-YL)methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Attachment of the Cyclopropoxy Group: The cyclopropoxy group is attached to the pyridine ring through nucleophilic substitution reactions.

    Formation of the Methanamine Moiety: The methanamine group is introduced through reductive amination reactions using suitable amine precursors and reducing agents.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the methanamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

(5-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-YL)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (6-(Trifluoromethyl)pyridin-2-yl)methanamine: Similar structure but lacks the cyclopropoxy group.

    (5-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-yl)methanamine: Similar structure but with a different position of the methanamine group.

Uniqueness

(5-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-YL)methanamine is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11F3N2O

Molecular Weight

232.20 g/mol

IUPAC Name

[5-cyclopropyloxy-6-(trifluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)9-8(16-7-2-3-7)4-1-6(5-14)15-9/h1,4,7H,2-3,5,14H2

InChI Key

CYTOFDHKHIKHIO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)CN)C(F)(F)F

Origin of Product

United States

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